4-Tert-butyl-1,3-thiazol-2-amine
Overview
Description
4-Tert-butyl-1,3-thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
4-Tert-butyl-1,3-thiazol-2-amine is a derivative of 2-aminothiazole, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . The compound has shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that inhibit the growth of cancer cells . The compound’s interaction with its targets is likely to involve the formation of a hydrogen bond between the amino and triazole groups .
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of cancer cells. This is evidenced by the compound’s potent inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes and proteins . For instance, some thiazole derivatives have shown to interact with topoisomerase II, a crucial enzyme involved in DNA replication .
Cellular Effects
Some thiazole derivatives have been reported to exhibit antitumor activities against various cell lines, including HeLa, A549, and MCF-7 .
Molecular Mechanism
Some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Metabolic Pathways
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-1,3-thiazol-2-amine typically involves the reaction of tert-butylamine with a thiazole precursor. One common method includes the cyclization of a suitable precursor in the presence of sulfur and nitrogen sources under controlled conditions. For instance, the reaction of tert-butylamine with 2-bromoacetylthiazole in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
4-Tert-butyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic effects, including its role in drug development for various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-4-methylthiazole: Similar structure but with a methyl group instead of a tert-butyl group.
4-Isopropyl-1,3-thiazol-2-amine: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness: 4-Tert-butyl-1,3-thiazol-2-amine is unique due to its tert-butyl group, which imparts specific steric and electronic properties. This makes it particularly effective in certain applications, such as its enhanced stability and reactivity in chemical reactions compared to its analogs .
Properties
IUPAC Name |
4-tert-butyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZBHVYLVGOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370159 | |
Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74370-93-7 | |
Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of BTA and how has it been studied computationally?
A1: The research paper focuses on the theoretical investigation of BTA's structure and vibrational properties using computational chemistry methods. [] While it doesn't detail specific applications or interactions with biological targets, it sheds light on the molecule's fundamental characteristics. The study utilizes Hartree-Fock (HF) and Density Functional Theory (DFT) employing the B3LYP functional along with the 6-311+G basis set to model BTA. [] These calculations provide insights into the molecule's geometry, vibrational frequencies, and thermodynamic properties.
Q2: How well do the computational predictions align with experimental findings for BTA?
A2: The study compares the computationally predicted vibrational frequencies of BTA with those obtained experimentally using FTIR spectroscopy. [] The results indicate a strong correlation between the calculated and observed vibrational wavenumbers, particularly those derived using the B3LYP method. [] This agreement suggests the computational models employed effectively capture key structural and vibrational characteristics of BTA.
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